Leucyl-arginyl-prolyl-glycinamide
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Overview
Description
Leucyl-arginyl-prolyl-glycinamide is a peptide compound composed of the amino acids leucine, arginine, proline, and glycinamide. It is known for its role in various biological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucyl-arginyl-prolyl-glycinamide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like TFA.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide .
Chemical Reactions Analysis
Types of Reactions
Leucyl-arginyl-prolyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis, chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of leucyl-arginyl-prolyl-glycinamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Leucyl-arginyl-prolyl-glycinamide can be compared to other similar peptide compounds, such as:
Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.
Histrelin: A synthetic analog of naturally occurring gonadotropin-releasing hormone with higher potency.
Properties
CAS No. |
38482-71-2 |
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Molecular Formula |
C19H36N8O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N8O4/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
JQESMPDJSXFGSA-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N |
Origin of Product |
United States |
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